Deuterium oxide
Overview
Description
Deuterium oxide, commonly known as heavy water, is a form of water where the hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. This compound is represented by the chemical formula D₂O. This compound is colorless, odorless, and has a slightly higher density than regular water. It is primarily used in nuclear reactors as a neutron moderator, but it also has various applications in scientific research and industry .
Scientific Research Applications
Deuterium oxide has a wide range of applications in scientific research:
Biology: This compound is used in metabolic studies to trace the pathways of hydrogen in biological systems.
Medicine: It is used in neutron capture therapy for cancer treatment and in the production of radiopharmaceuticals
Industry: This compound is used in nuclear reactors as a neutron moderator and in the production of heavy water for various industrial applications
Mechanism of Action
Target of Action
Deuterium oxide, also known as heavy water, primarily targets biomolecules within living organisms . It interacts with these biomolecules, affecting their structures, functions, and activities . The interaction is driven by intermolecular interactions between the biomolecule and water .
Mode of Action
This compound interacts with its targets through a process known as deuteration . This process involves the replacement of hydrogen atoms in a molecule with deuterium . Deuteration is commonly used in the studies of metabolism of drugs or toxic substances in human health . The interaction of this compound with its targets results in changes in the metabolic processes of the drugs, slowing down the metabolic process and improving the half-life of the drugs .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolic pathway . This compound slows down the metabolic process, thereby improving the half-life of drugs . This alteration in the metabolic pathway can affect the duration of drug action and the toxicity of metabolites .
Pharmacokinetics
The pharmacokinetic properties of this compound involve the time course of absorption, distribution, bioavailability, metabolism, and excretion . This compound is used to prolong the residence time of a drug in plasma to achieve greater efficacy and alter the rate of metabolism to afford greater tolerability . Deuteration is commonly used in the studies of metabolism of drugs or toxic substances in human health .
Result of Action
The interaction of this compound with its targets results in a variety of morphological and physiological changes in the treated cells and organisms . These changes include alterations in fundamental processes such as cell division or energy metabolism . This compound exhibits cytotoxic and cytostatic activities against cancer cell lines in the human digestive organ .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the concentration of this compound in the environment can affect its toxicity. High concentrations of this compound (>20% of body weight) can be toxic to multicellular organisms . Some organisms are able to survive in a deuterium-enriched environment . The effects of this compound on living organisms are generally negative, but some of its applications have great biotechnological potential .
Future Directions
The production of Deuterium Oxide is expected to increase due to its growing demand in various industries including high technology and life sciences . Isowater Corporation, a leading global vendor of this compound, has announced its intention to build a 20 tonne per year this compound production facility .
Biochemical Analysis
Biochemical Properties
Deuterium oxide plays a significant role in biochemical reactions. It can provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-water interactions . This compound is very useful in biochemical applications to investigate the structures and functions of biomolecules . It can affect the structural stability and the association-dissociation equilibrium of protein subunits .
Cellular Effects
This compound exhibits a variety of biological activities different from normal water . It can affect living systems at multiple levels, including molecules, organelles, cells, organs, and organisms . For instance, it can alter cellular metabolism and potentially inhibit the growth of cancer cells . This compound in high concentrations is toxic to multicellular organisms .
Molecular Mechanism
The molecular mechanism of this compound involves its unique physicochemical properties. The presence of deuterium in the water molecule results in different atomic masses and nuclear spins, leading to distinct physicochemical properties and disparate biochemical reactions . These properties can affect the reaction rate in which hydrogen in the reactant is replaced by deuterium .
Temporal Effects in Laboratory Settings
Over time, this compound can exhibit various effects in laboratory settings. For instance, it has been shown to stabilize biomolecular structures and functions . Moreover, isotopic exchange of the solvent can affect the reaction rate .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, investigations of dose-dependent effects of this compound in drinking water on systolic blood pressure and aortic calcium uptake in rats revealed that the usual increase in systolic blood pressure and the associated increase in aortic calcium uptake were lowered by this compound in a dose-dependent manner .
Metabolic Pathways
This compound can affect various metabolic pathways. For instance, it can affect the pharmacokinetic and metabolic profiles of drugs . This compound and deuteration effects have also gained attention due to their potential to affect the pharmacokinetic and metabolic profiles of drugs .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. For instance, it has been shown that undoped polycrystalline silicon is an efficient barrier for deuterium transport at typical postmetallization sintering temperatures .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can be observed through various methods. For instance, by applying A-PoD to spatially co-register multi-photon fluorescence (MPF) imaging and this compound (D2O)-probed SRS (DO-SRS) imaging from diverse samples, researchers have compared nanoscopic distributions of proteins and lipids in cells and subcellular organelles .
Preparation Methods
Deuterium oxide can be prepared through several methods:
Electrolysis: This method involves the electrolysis of water, where deuterium accumulates in the remaining water as protium (regular hydrogen) is preferentially electrolyzed. .
Distillation: Fractional distillation can be used to separate this compound from regular water due to its slightly higher boiling point.
Chemical Reactions Analysis
Deuterium oxide undergoes various chemical reactions, similar to regular water, but with some differences due to the presence of deuterium:
Oxidation and Reduction: This compound can participate in redox reactions, where it can be reduced to deuterium gas (D₂) or oxidized to form deuterium-containing compounds.
Substitution Reactions: this compound can undergo substitution reactions where deuterium replaces hydrogen in organic compounds.
Reactions with Metals and Non-Metals: This compound reacts with metals to form deuteroxides, such as sodium deuteroxide (NaOD), and with non-metals to form deuterated compounds, such as deuterium chloride (DCl).
Comparison with Similar Compounds
Deuterium oxide is often compared with other isotopologues of water, such as:
Protium Oxide (H₂O): Regular water, where hydrogen atoms are protium. .
Semiheavy Water (HDO): Contains one hydrogen atom and one deuterium atom.
Tritiated Water (T₂O): Contains tritium, a radioactive isotope of hydrogen.
This compound’s uniqueness lies in its non-radioactive nature and its ability to act as a neutron moderator, making it invaluable in nuclear reactors and various scientific applications .
Properties
IUPAC Name |
deuterated water | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O/h1H2/i/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOFNOQVPJJNP-ZSJDYOACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
142473-50-5, 26352-74-9 | |
Record name | Water-d2, trimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142473-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Water-d2, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26352-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4051243 | |
Record name | Deuterium oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
20.028 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Sax] | |
Record name | Deuterium oxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2045 | |
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Boiling Point |
101.42 °C | |
Record name | Deuterium oxide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1044 at 25 °C. Temp of max density 11.23 °C; 1.1059 at 11.23 °C | |
Record name | Deuterium oxide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 1.999 kPa at 20 °C, 20.6 mm Hg at 25 °C | |
Record name | Deuterium oxide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The patterns of radioactively labeled proteins from cultured chicken embryo cells stressed in the presence of either D2O or glycerol were analyzed by using one-dimensional polyacrylamide gel electrophoresis. These hyperthermic protectors blocked the induction of stress proteins during a 1-hour heat shock at 44 degrees C. The inhibitory effect of glycerol but not D2O on the induction of heat shock proteins could be overcome by increased temperature. By using transcriptional run-on assays of isolated nuclei and cDNA probes to detect hsp70- and hsp88-specific RNA transcripts, it was shown that the D2O and glycerol blocks occurred at or before transcriptional activation of the hsp70 and hsp88 genes. After heat-stressed cells were returned to 37 degrees C and the protectors were removed, heat shock proteins were inducible by a second heating. This result and the fact that the chemical stressor sodium arsenite induced stress proteins in glycerol medium indicated that the treatments did not irreversibly inhibit the induction pathways and that the stress response could be triggered even in the presence of glycerol by a stressor other than heat. In principle then, cells incurring thermal damage during a 1-hour heat shock at 44 degrees C in D2O or glycerol medium should be competent to respond by inducing heat shock proteins during a subsequent recovery period at 37 degrees C in normal medium. We found that heat shock proteins were not induced in recovering cells, suggesting that glycerol and D2O protected heat-sensitive targets from thermal damage. Evidence that the heat-sensitive target(s) is likely to be a protein(s) is summarized. During heat shocks of up to 3 hours duration, neither D2O nor glycerol significantly altered hsp23 gene activity, a constitutively expressed chicken heat shock gene whose RNA transcripts and protein products are induced by stabilization (increased half-life). During a 2-hour heat shock, glycerol treatment blocked the heat-induced stabilization of hsp23 RNA and proteins; however, D2O treatment only blocked RNA transcript stabilization, effectively uncoupling the hsp23 protein stabilization pathway from hsp23 RNA stabilization and transcriptional activation of hsp70 and hsp88 genes. | |
Record name | Deuterium oxide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
7789-20-0 | |
Record name | Water-d2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7789-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Deuterium oxide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deuterium oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Deuterium oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DEUTERIUM OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J65BV539M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Deuterium oxide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
3.81 °C; triple point 3.82 °C | |
Record name | Deuterium oxide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of deuterium oxide?
A1: The molecular formula of this compound is D2O, and its molecular weight is 20.0276 g/mol.
Q2: How does the infrared (IR) spectrum of this compound differ from that of ordinary water (H2O)?
A2: this compound exhibits strong IR absorption bands at approximately 4.0 μm and 8.2 μm, which are shifted to longer wavelengths compared to the corresponding bands in H2O. This shift is due to the mass difference between deuterium (2H) and protium (1H), affecting the vibrational frequencies of the O-D bond compared to the O-H bond. []
Q3: Can this compound form clathrate hydrates? What are the pressure-temperature characteristics of these hydrates?
A3: Yes, this compound can form clathrate hydrates with various guest molecules, similar to ordinary water. Research on ternary systems like water + this compound + carbon dioxide and water + this compound + chlorodifluoromethane (R22) shows that the equilibrium dissociation pressures at the three-phase (clathrate−liquid−vapor) boundaries increase steadily with increasing this compound composition. []
Q4: How does this compound affect cell growth?
A4: this compound has been shown to inhibit cell growth in various cell lines, including rat basophilic leukemia (RBL-2H3) cells [] and PtK1 cells. [] This effect is often attributed to D2O's interference with cell cycle progression, particularly at the interphase/prophase and metaphase/anaphase transitions. [, ]
Q5: Does this compound influence vesicle transport within cells?
A5: Studies using RBL-2H3 cells have shown that this compound can increase vesicle speed, suggesting an effect on microtubule-dependent vesicle transport. This effect was not observed in cells treated with a microtubule-destabilizing drug, further supporting the involvement of microtubules in this phenomenon. []
Q6: Can this compound alter biological rhythms in organisms?
A6: Research indicates that this compound can disrupt the entrainment of biological rhythms to light-dark cycles. For example, mice given this compound lost their ability to synchronize with a 12:12 light-dark cycle. Interestingly, re-entrainment could be achieved by adjusting the light-dark cycle, suggesting that D2O affects the period and responsiveness of the biological clock. []
Q7: Can this compound be used to study milk intake in infants?
A8: Yes, the this compound dose-to-mother technique has been successfully applied to measure human milk intake in breastfed infants. This technique provides valuable insights into breastfeeding practices and can help assess the effectiveness of breastfeeding interventions. []
Q8: What catalytic properties does titanium dioxide (rutile) exhibit in reactions involving dienes and alkynes in the presence of this compound?
A9: Titanium dioxide can catalyze various reactions with dienes and alkynes in the presence of this compound. For instance, it promotes the isomerization of propadiene to propyne and facilitates the exchange of the methine hydrogen atom in propyne with deuterium from this compound. []
Q9: How does this compound participate in hydrogen-deuterium exchange reactions involving aromatic compounds like p-xylene?
A10: In the presence of an acid catalyst like sulfuric acid, this compound participates in hydrogen-deuterium exchange reactions with aromatic compounds like p-xylene. This exchange occurs at the hydrogen atoms of the benzene ring. The reaction is thought to proceed through the formation of a molecular complex between p-xylene and sulfuric acid. []
Q10: How is this compound used to determine body fat in living organisms?
A11: this compound dilution is a technique used to estimate body water content, which can be used to indirectly determine body fat. After administering a known dose of this compound, its concentration in body fluids is measured after equilibration. By knowing the dilution factor, total body water can be calculated, and from that, body fat can be estimated using established prediction equations. [, , ]
Q11: Can isotope-ratio mass spectrometry (IRMS) be used to simplify this compound dilution studies?
A12: Yes, IRMS offers a less time-consuming alternative to traditional infrared spectroscopy for measuring deuterium enrichment in biological samples after this compound administration. This technique simplifies sample preparation, making this compound dilution studies more practical for assessing body composition. []
Q12: How is infrared spectroscopy employed to determine the amount of this compound in biological samples?
A13: Infrared spectroscopy can be used to quantify this compound in biological samples by measuring the absorbance of the O-D bond, which occurs at a different wavelength than the O-H bond. This method often requires careful sample preparation, such as lyophilization, to remove interfering substances like volatile fatty acids. []
Q13: What are some important considerations for using this compound in biological research?
A14: While a valuable tool, it's crucial to recognize that this compound can induce a stress response in cells and potentially impact biological processes due to the kinetic isotope effect. Careful experimental design and data interpretation are essential when using this compound in biological research. []
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